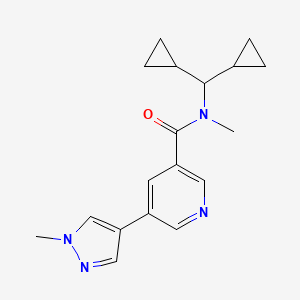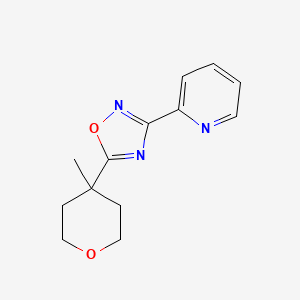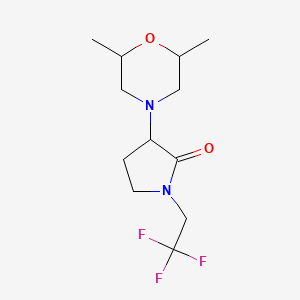
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMP is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
Mechanism of Action
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. Activation of these receptors can lead to various physiological effects, including bronchodilation, vasodilation, and increased heart rate. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have a higher affinity for beta-2 adrenergic receptors, which are primarily located in the lungs and can cause bronchodilation.
Biochemical and Physiological Effects:
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can increase cAMP levels, which can activate protein kinase A and lead to various downstream effects. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been shown to have bronchodilator effects in animal models, which can improve airway function. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have vasodilator effects, which can improve blood flow and reduce blood pressure.
Advantages and Limitations for Lab Experiments
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied, and its mechanism of action is well understood. However, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol also has some limitations. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has not been extensively studied in humans, which can limit its potential applications in medicine.
Future Directions
There are several future directions for 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol research. One potential direction is to study its potential applications in treating respiratory diseases such as asthma. Another potential direction is to study its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol's potential applications in agriculture and environmental science warrant further investigation.
Synthesis Methods
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized through a multistep process starting from 2-thiophenemethanol. The first step involves the formation of a tetrazole ring by reacting 2-aminopyridine with sodium azide. The resulting compound is then reacted with 2-chloroethanol to form the ether linkage. Finally, the thiophene ring is introduced by reacting the intermediate compound with 2-thiophenemethanol in the presence of a base.
Scientific Research Applications
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have bronchodilator effects, which makes it a potential treatment for respiratory diseases such as asthma. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been studied for its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In agriculture, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have plant growth-promoting effects, which can improve crop yields. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been studied for its potential use in environmental science as a biodegradable surfactant.
properties
IUPAC Name |
1-(5-pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-11(9-21-10-12-4-3-7-22-12)8-19-14(16-17-18-19)13-5-1-2-6-15-13/h1-7,11,20H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFKOXTFLWWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=NN2CC(COCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)


![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)

![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)